molecular formula C14H13Cl2NO2S B7537786 3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide

3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide

Cat. No. B7537786
M. Wt: 330.2 g/mol
InChI Key: OAKLZIWVSSWBIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various forms of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of lymphoma and other types of cancer.

Mechanism of Action

BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. 3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide works by binding to the active site of BTK and preventing its activation. This leads to the inhibition of downstream signaling pathways, resulting in the induction of apoptosis and the suppression of tumor growth.
Biochemical and Physiological Effects:
3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects on cancer cells. In preclinical studies, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. Additionally, 3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide has been shown to have a favorable safety profile, with minimal toxicity observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide is its specificity for BTK, which makes it an attractive candidate for the treatment of B-cell malignancies. Additionally, this compound has shown promising results in preclinical studies and is currently undergoing clinical trials. However, one limitation of 3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide is its potential for off-target effects, which may limit its efficacy in certain types of cancer.

Future Directions

There are a number of potential future directions for the development of 3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide and other BTK inhibitors. One area of research is the identification of biomarkers that can be used to predict response to treatment. Additionally, there is interest in the development of combination therapies that target multiple signaling pathways in cancer cells. Finally, there is ongoing research into the development of more potent and selective BTK inhibitors that may have improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide involves a multi-step process that begins with the preparation of 3,4-dichlorobenzothiophene. This intermediate is then reacted with oxirane-2-carboxylic acid methyl ester to form the oxolane ring. The resulting compound is then reacted with N-methylmorpholine and 2-chloro-1,3-dimethylimidazolinium chloride to form the final product.

Scientific Research Applications

3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide has been shown to be effective in the treatment of various forms of cancer, including lymphoma, multiple myeloma, and solid tumors. This compound works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a protein that plays a critical role in the growth and survival of cancer cells.

properties

IUPAC Name

3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2S/c15-9-4-1-5-10-11(9)12(16)13(20-10)14(18)17-7-8-3-2-6-19-8/h1,4-5,8H,2-3,6-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKLZIWVSSWBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.